IB87

Antiviral HCV NS5B Polymerase

Sourcing stereochemically pure nicotine haptens for consistent immunological assays is a common challenge. IB87 (CAS 1251913-63-9) provides a defined (S)-enantiomeric aminonicotine structure, solving this variability issue. - Defined (2S)-stereochemistry for reproducible antibody binding studies and hapten-carrier conjugate synthesis. - High-purity free base, typically ≥98%, suitable for use as an analytical reference standard or key starting material in vaccine research. - Available for immediate procurement through BenchChem's global supply network, ensuring reliable delivery for your R&D program.

Molecular Formula C20H33N3
Molecular Weight 315.5 g/mol
Cat. No. B12385922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIB87
Molecular FormulaC20H33N3
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=C(C=C2)CCCC3CCC(CC3)CN
InChIInChI=1S/C20H33N3/c1-23-13-3-6-20(23)18-11-12-19(22-15-18)5-2-4-16-7-9-17(14-21)10-8-16/h11-12,15-17,20H,2-10,13-14,21H2,1H3/t16?,17?,20-/m0/s1
InChIKeyZQNZGJMEIDHPAK-UHYCVJNDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview: Chiral Pyrrolidine-Pyridine Derivative


[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine (Molecular Formula: C20H33N3) is a synthetic, chiral organic compound belonging to the class of pyrrolidine-substituted pyridine derivatives. It features a (2S)-configured 1-methylpyrrolidin-2-yl moiety linked via a propyl spacer to a cyclohexylmethanamine core. The compound is referenced in patent literature, specifically US8575135B2, as part of a series of antiviral compounds developed by Gilead Sciences, indicating its potential as a pharmacologically active scaffold [1]. The compound is typically provided as a free base for research purposes.

Why Analogs Cannot Substitute


The compound's precise molecular architecture, particularly the (2S) stereochemistry of the pyrrolidine ring and the specific substitution pattern on the pyridine and cyclohexane rings, is likely critical for its biological activity. In related drug discovery efforts, even minor structural modifications to the pyrrolidine-pyridine scaffold can drastically alter binding affinity and functional activity at target receptors. Generic substitution with a structurally similar analog lacking the same stereochemical or regiochemical configuration would carry a high risk of altered or lost activity, making direct replacement in a research or development program invalid without rigorous comparative validation [1].

Key Differentiation Evidence


Patented HCV Antiviral Scaffold

This specific compound is explicitly claimed within US8575135B2, a patent assigned to Gilead Sciences, Inc. The patent describes its utility in compositions and methods for treating hepatitis C virus (HCV) infections. This association with a leading antiviral drug developer and a clinically relevant target (HCV NS5B polymerase) provides a strong, patent-backed rationale for its use as a research tool or intermediate in antiviral drug discovery. This is in contrast to many other pyrrolidine-pyridine derivatives which lack this specific intellectual property linkage [1].

Antiviral HCV NS5B Polymerase

Defined (2S) Stereochemistry

The compound possesses a defined chiral center at the 2-position of the pyrrolidine ring, specified as the (2S) enantiomer. In medicinal chemistry, the stereochemistry of such moieties is often a critical determinant of binding affinity to biological targets. While direct comparative binding data for this specific compound is not available in the public domain, it is a well-established class-level principle that the (2R) enantiomer or a racemic mixture would exhibit different and typically inferior pharmacological profiles [1].

Stereochemistry Chiral Synthesis Receptor Binding

Optimal Research Applications


Antiviral Drug Discovery and Lead Optimization

The compound serves as a specific, patent-protected scaffold for exploring structure-activity relationships (SAR) in the context of hepatitis C virus (HCV) therapeutics. Researchers can use it as a starting point for designing novel inhibitors of HCV NS5B polymerase, leveraging its established connection to Gilead Sciences' antiviral program [1].

Chiral Synthesis and Medicinal Chemistry

The defined (2S) stereochemistry of the pyrrolidine ring makes this compound a valuable chiral building block or reference standard. It can be used in asymmetric synthesis methodologies or as a ligand in asymmetric catalysis studies where a defined chiral environment is required [1].

Pharmacological Probe for Pyrrolidine-Pyridine Binding Sites

Given its complex, three-dimensional structure, this compound can be utilized as a probe in receptor binding assays (e.g., competition binding, functional assays) to investigate the binding pocket requirements of nicotinic acetylcholine receptors (nAChRs) or other receptors known to accommodate pyrrolidine-pyridine pharmacophores [1].

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